molecular formula C13H18FNO6S3 B2366610 4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride CAS No. 2305503-27-7

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride

Cat. No. B2366610
CAS RN: 2305503-27-7
M. Wt: 399.47
InChI Key: IQCXMWPTZXYXJZ-UHFFFAOYSA-N
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Description

Sulfonyl fluorides are a type of functional group that has gained attention in the field of synthetic chemistry . They are used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability of sulfonyl fluorides, particularly their resistance to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .


Synthesis Analysis

Sulfonyl fluorides have a century of history behind them, with the first sulfonyl fluoride being synthesized by treating toluene with fluorosulfonic acid in 1921 . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Employing non-sulfur-containing substrates has led to the development of transition-metal-catalysed processes based on palladium, copper, and nickel, as well as the use of SO2F2 gas as an electrophilic hub .


Molecular Structure Analysis

The molecular structure of sulfonyl fluorides typically involves a sulfur atom bonded to two oxygen atoms and a fluorine atom, forming a sulfonyl group, and attached to an aromatic ring .


Chemical Reactions Analysis

Sulfonyl fluorides can engage with nucleophiles under suitable reaction conditions, leading to new activation methods . They have been used in the fluorosulfonylation of arynes using gaseous sulfuryl fluoride (SO2F2) .


Physical And Chemical Properties Analysis

Sulfonyl fluorides are known for their balance of reactivity and stability. They are resistant to hydrolysis under physiological conditions .

Mechanism of Action

The mechanism of action of sulfonyl fluorides is not fully understood, but it is known that they act as electrophilic warheads, reacting with nucleophiles .

properties

IUPAC Name

4-[(3-methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO6S3/c1-22(16,17)13-4-2-3-10(9-13)15-24(20,21)12-7-5-11(6-8-12)23(14,18)19/h5-8,10,13,15H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQCXMWPTZXYXJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Methylsulfonylcyclohexyl)sulfamoyl]benzenesulfonyl fluoride

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